molecular formula C22H18ClNO3 B592826 CAY10606 CAS No. 1159576-98-3

CAY10606

Cat. No.: B592826
CAS No.: 1159576-98-3
M. Wt: 379.8 g/mol
InChI Key: UNDGVXYIMIZWAS-UHFFFAOYSA-N
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Scientific Research Applications

CAY10606 has a wide range of scientific research applications, including:

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, the future directions could involve exploring the biological activities of “ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate” and developing new synthesis methods.

Biochemical Analysis

Biochemical Properties

CAY10606 plays a significant role in biochemical reactions, particularly as an inhibitor of 5-lipoxygenase . This enzyme initiates the synthesis of leukotrienes from arachidonic acid, primarily in certain leukocyte populations . The interaction between this compound and 5-lipoxygenase is of a inhibitory nature, preventing the production of leukotrienes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to prevent the production of leukotrienes in whole blood, whether 5-lipoxygenase is activated with the calcium ionophore A23187 or formyl peptide (fMLP) following priming with lipopolysaccharide . This suggests that this compound can influence cell function by modulating cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the enzyme 5-lipoxygenase . As a potent inhibitor, this compound binds to this enzyme, preventing it from initiating the synthesis of leukotrienes from arachidonic acid . This can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that this compound significantly reduces both leukotriene biosynthesis and the inflammatory reaction in rats subjected to carrageenan-induced pleurisy . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. It is known that this compound significantly reduces both leukotriene biosynthesis and the inflammatory reaction in rats subjected to carrageenan-induced pleurisy .

Metabolic Pathways

This compound is involved in the lipoxygenase pathway, where it acts as an inhibitor of 5-lipoxygenase . This enzyme is responsible for the synthesis of leukotrienes from arachidonic acid .

Transport and Distribution

Given its role as an inhibitor of 5-lipoxygenase, it is likely that it interacts with this enzyme in the cells where it is present .

Subcellular Localization

Given its role as an inhibitor of 5-lipoxygenase, it is likely that it is localized in the same subcellular compartments as this enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10606 involves the structural optimization and biological evaluation of 2-substituted 5-hydroxyindole-3-carboxylates. The reaction conditions typically include the use of various reagents and solvents such as dimethylformamide, dimethyl sulfoxide, and ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound is produced in crystalline solid form with a purity of ≥98%. It is stored at -20°C to ensure stability for up to four years .

Chemical Reactions Analysis

Types of Reactions

CAY10606 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include calcium ionophore A23187 and formyl peptide following priming with lipopolysaccharide. These reagents are used to activate 5-lipoxygenase in whole blood .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the inhibition of leukotriene production is a significant outcome when this compound is used in biological assays .

Comparison with Similar Compounds

Similar Compounds

    Zileuton: Another 5-lipoxygenase inhibitor used to manage asthma.

    MK-886: An inhibitor of 5-lipoxygenase-activating protein.

    AA-861: A selective inhibitor of 5-lipoxygenase.

Uniqueness

CAY10606 is unique due to its potent and reversible inhibition of 5-lipoxygenase, both in cell-free assays and in intact neutrophils. It also significantly reduces leukotriene biosynthesis and the inflammatory reaction in animal models .

Properties

IUPAC Name

ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO3/c1-2-27-22(26)20-17-12-19(25)15-8-3-4-9-16(15)21(17)24-18(20)11-13-6-5-7-14(23)10-13/h3-10,12,24-25H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDGVXYIMIZWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=C(C3=CC=CC=C32)O)CC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657668
Record name Ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159576-98-3
Record name Ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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